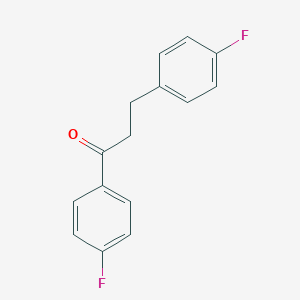

4'-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE

Description

Properties

IUPAC Name |

1,3-bis(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIFBTBJTWEOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600546 | |

| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104147-29-7 | |

| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 3 4 Fluorophenyl Propiophenone

Retrosynthetic Analysis of 4'-Fluoro-3-(4-fluorophenyl)propiophenone

A retrosynthetic analysis of this compound (I) suggests several viable disconnection points. The most logical disconnection is at the acyl-aryl bond, pointing to a Friedel-Crafts acylation reaction. This approach identifies a fluorinated benzoyl chloride or a related acylating agent and fluorobenzene as the primary synthons. An alternative disconnection can be made at the β-carbon to the carbonyl group, suggesting a conjugate addition pathway. However, the Friedel-Crafts approach is generally more direct for propiophenone (B1677668) skeletons.

A primary retrosynthetic disconnection of the target molecule (I) is at the C-C bond between the carbonyl group and the 4-fluorophenyl ring. This leads to two key precursors: 4-fluorobenzoyl chloride (II) and a (4-fluorophenyl)ethane derivative. A more practical approach, however, involves a disconnection that sets up a Friedel-Crafts acylation, a cornerstone of aromatic ketone synthesis. This strategy identifies fluorobenzene and 3-(4-fluorophenyl)propionyl chloride (III) as the immediate precursors. Further disconnection of the propionyl chloride side chain points to 4-fluorophenylacetic acid (IV) as a readily available starting material.

Figure 1: Retrosynthetic analysis of this compound.

Figure 1: Retrosynthetic analysis of this compound.Classical Synthetic Routes to Propiophenone Derivatives

The synthesis of propiophenone and its derivatives is a well-established area of organic chemistry. The most prominent and widely used method is the Friedel-Crafts acylation. pearson.comalfa-chemistry.comnih.gov This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). alfa-chemistry.comnih.govgoogle.com

For the synthesis of propiophenones, propionyl chloride or propionic anhydride is reacted with an aromatic substrate. The reaction conditions, including the choice of Lewis acid, solvent, and temperature, are crucial for achieving high yields and minimizing side reactions. google.comgoogle.com While effective, the classical Friedel-Crafts acylation can suffer from drawbacks such as the need for stoichiometric amounts of the catalyst and the generation of hazardous waste.

Alternative methods for the synthesis of propiophenone derivatives include the oxidation of 1-phenyl-1-propanol, the rearrangement of α-phenylglycidic esters (Darzens condensation), and various cross-coupling reactions. However, for the specific substitution pattern of this compound, a modified Friedel-Crafts approach remains the most practical and convergent strategy.

Targeted Synthesis of this compound

The targeted synthesis of this compound is best achieved through a multi-step sequence that carefully constructs the carbon skeleton and introduces the fluorine atoms at the desired positions.

The primary building blocks for the synthesis are fluorinated aromatic compounds. Key precursors include:

Fluorobenzene: This is a commercially available starting material and serves as the aromatic core for the '4-fluoro' portion of the propiophenone.

4-Fluorophenylacetic acid: This versatile intermediate is crucial for constructing the 3-(4-fluorophenyl)propionyl side chain. nbinno.comchemimpex.comsielc.com It can be synthesized through various methods, including the hydrolysis of 4-fluorobenzyl cyanide or the oxidation of 4-fluorotoluene derivatives. A notable preparation involves the diazotization of 4-fluoroaniline followed by a Sandmeyer-type reaction. google.com

1-Bromo-4-fluorobenzene: This compound is a common precursor in organic synthesis and can be prepared by the bromination of fluorobenzene. wikipedia.orgchemicalbook.comlookchem.com It is often used in Grignard reactions to form carbon-carbon bonds. wikipedia.org

| Precursor | CAS Number | Molecular Formula | Key Synthetic Application |

| Fluorobenzene | 462-06-6 | C₆H₅F | Aromatic core for the 4'-fluoro moiety |

| 4-Fluorophenylacetic acid | 405-50-5 | C₈H₇FO₂ | Building block for the propionyl side chain |

| 1-Bromo-4-fluorobenzene | 460-00-4 | C₆H₄BrF | Precursor for Grignard reagents and cross-coupling reactions |

The central carbon-carbon bond formation in the synthesis of this compound is typically achieved through a Friedel-Crafts acylation. alfa-chemistry.comnih.gov In this key step, 3-(4-fluorophenyl)propionyl chloride is reacted with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride.

The 3-(4-fluorophenyl)propionyl chloride is prepared from 4-fluorophenylacetic acid. This transformation can be accomplished by first reducing the carboxylic acid to the corresponding alcohol, followed by conversion to the alkyl halide and subsequent chain extension via a cyanide displacement and hydrolysis, or more directly through an Arndt-Eistert homologation. A more straightforward approach involves the reaction of 4-fluorophenylacetyl chloride with diazomethane followed by a Wolff rearrangement.

The formation of carbon-carbon bonds is fundamental to organic synthesis. chemistry.coachfiveable.meorganic-chemistry.org Besides Friedel-Crafts reactions, other methods like Grignard reactions, Suzuki coupling, and Heck reactions are also pivotal in constructing complex organic molecules. chemistry.coach

The introduction of fluorine atoms into aromatic rings is a critical aspect of synthesizing the target molecule. Given that the starting materials, fluorobenzene and 4-fluorophenylacetic acid, are readily available with the fluorine atoms already in place, direct fluorination of the final propiophenone skeleton is generally avoided. researchgate.netacs.org

However, the synthesis of the fluorinated precursors themselves relies on established fluorination methodologies. These can include:

Electrophilic Fluorination: Reagents like Selectfluor® can be used to introduce fluorine at activated aromatic positions. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): In activated systems, a leaving group can be displaced by a fluoride ion source, such as potassium fluoride.

Balz-Schiemann Reaction: This classical method involves the thermal decomposition of a diazonium tetrafluoroborate salt to introduce a fluorine atom. researchgate.net

The choice of fluorination strategy depends on the specific precursor being synthesized and the desired regioselectivity. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider in the Friedel-Crafts acylation step include:

Catalyst Loading: While traditionally used in stoichiometric amounts, modern methods aim to reduce the amount of Lewis acid catalyst to catalytic quantities to improve the environmental footprint of the synthesis.

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Non-polar, aprotic solvents like dichloromethane or carbon disulfide are commonly used.

Temperature: Friedel-Crafts acylations are often run at low temperatures to control the reactivity and prevent side reactions.

Work-up Procedure: Careful quenching of the reaction and subsequent purification, typically by crystallization or chromatography, are essential for obtaining the pure product.

Novel or Greener Synthetic Approaches to this compound

Traditional syntheses of propiophenones often rely on Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), leading to significant waste generation. Modern approaches focus on minimizing environmental impact and improving efficiency.

Greener Friedel-Crafts Acylation:

A significant advancement in greener chemistry is the development of more environmentally benign catalysts for Friedel-Crafts reactions. One such approach involves the use of methanesulfonic anhydride as a promoter for the acylation of aromatic compounds with carboxylic acids. This method offers a metal- and halogen-free alternative to conventional Lewis acids, producing minimal waste. For the synthesis of this compound, this would involve the reaction of fluorobenzene with 3-(4-fluorophenyl)propanoic acid in the presence of methanesulfonic anhydride.

Another green alternative is the use of solid acid catalysts, such as zeolites or metal oxides like zinc oxide (ZnO), which can be easily recovered and reused, reducing waste and cost. organic-chemistry.org These catalysts can facilitate the acylation of fluorobenzene with 3-(4-fluorophenyl)propionyl chloride or its anhydride under solvent-free conditions, often accelerated by microwave irradiation. organic-chemistry.org

Novel Synthetic Strategies:

Recent research has explored innovative pathways to construct β-aryl ketones, which are structurally related to the target compound. A notable example is the palladium(II)-catalyzed dual ligand-enabled non-directed C-H alkylation. chemrxiv.orgchemrxiv.org This method allows for the direct coupling of an arene with an α,β-unsaturated ketone. In the context of synthesizing this compound, this could potentially involve the reaction of fluorobenzene with an appropriate unsaturated precursor. This approach is highly atom-economical as it avoids the pre-functionalization of starting materials. chemrxiv.orgchemrxiv.org

Cobalt-catalyzed cycloaddition reactions of 1,6-diynes have also emerged as a novel method for synthesizing 1,3-diarylpropane derivatives, which can be subsequently oxidized to the corresponding propiophenones. researchgate.net

Below is a comparative table of potential greener and novel synthetic approaches:

| Method | Reagents | Catalyst/Promoter | Key Advantages |

| Greener Friedel-Crafts Acylation | Fluorobenzene, 3-(4-fluorophenyl)propanoic acid | Methanesulfonic anhydride | Metal- and halogen-free, minimal waste. nih.govorganic-chemistry.org |

| Solid Acid Catalyzed Acylation | Fluorobenzene, 3-(4-fluorophenyl)propionyl chloride | Zinc Oxide (ZnO) or Zeolites | Reusable catalyst, solvent-free conditions, potential for microwave assistance. organic-chemistry.org |

| Palladium-Catalyzed C-H Alkylation | Fluorobenzene, suitable α,β-unsaturated precursor | Palladium(II) with dual ligands | High atom economy, avoids pre-functionalization of starting materials. chemrxiv.orgchemrxiv.org |

| Cobalt-Catalyzed Cycloaddition | Appropriate 1,6-diyne precursor | Cobalt complex | Novel route to the 1,3-diarylpropane backbone. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 3 4 Fluorophenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4'-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The two methylene (B1212753) groups (-CH₂-) of the propiophenone (B1677668) chain are diastereotopic, meaning they are in different chemical environments, and will therefore appear as two separate signals. Each signal would likely present as a triplet due to coupling with the adjacent methylene protons.

The aromatic region of the spectrum is anticipated to be more complex due to the presence of two para-substituted fluorophenyl rings. The protons on the ring adjacent to the carbonyl group (positions 2' and 3') and the protons on the terminal phenyl ring (positions 2'' and 3'') will exhibit signals split not only by neighboring protons but also by the fluorine atoms. This H-F coupling results in characteristic doublet of doublets or triplet-like patterns. Protons ortho to the fluorine atom typically show a larger coupling constant compared to those meta to it.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-2', H-6' | 8.05 - 7.95 | Doublet of Doublets (dd) or Multiplet (m) |

| H-3', H-5' | 7.20 - 7.10 | Triplet (t) or Multiplet (m) |

| H-2'', H-6'' | 7.18 - 7.08 | Multiplet (m) |

| H-3'', H-5'' | 7.05 - 6.95 | Triplet (t) or Multiplet (m) |

| -CO-CH₂- | 3.30 - 3.20 | Triplet (t) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would feature a signal for the carbonyl carbon (C=O) in the downfield region (typically ~196 ppm). The aromatic carbons will appear between ~115 and ~165 ppm. A key feature of the ¹³C NMR spectrum is the observation of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to a fluorine atom will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Carbons that are two (ortho), three (meta), and four (para) bonds away from the fluorine will also appear as doublets, but with progressively smaller coupling constants. researchgate.net

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | ~196.5 | Singlet (s) |

| C-4' | ~165.8 | Doublet (d) |

| C-1' | ~133.5 | Doublet (d) |

| C-2', C-6' | ~131.0 | Doublet (d) |

| C-3', C-5' | ~115.8 | Doublet (d) |

| C-1'' | ~137.0 | Doublet (d) |

| C-4'' | ~161.5 | Doublet (d) |

| C-2'', C-6'' | ~130.0 | Doublet (d) |

| C-3'', C-5'' | ~115.4 | Doublet (d) |

| -CO-CH₂- | ~39.5 | Singlet (s) |

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. Since this compound has two fluorine atoms in non-equivalent chemical environments, its ¹⁹F NMR spectrum is expected to show two distinct signals. The chemical shift of these signals is influenced by the electronic environment; the fluorine on the benzoyl group (F-4') will have a different chemical shift than the fluorine on the terminal phenyl group (F-4''). Aromatic fluorine signals typically appear in the range of -100 to -200 ppm. azom.com Each signal would be expected to show coupling to the ortho and meta protons on its respective aromatic ring, resulting in complex multiplets.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY spectrum would show a cross-peak between the two methylene groups of the propyl chain, confirming their connectivity. It would also show correlations between the ortho- and meta-protons on each of the aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the aromatic proton signals to their specific aromatic carbon signals and the methylene proton signals to their aliphatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range connectivity (two- and three-bond ¹H-¹³C correlations). sdsu.edu Key expected correlations would include:

A correlation from the protons of the methylene group adjacent to the carbonyl (-CO-CH₂-) to the carbonyl carbon (C=O) and to the quaternary carbon (C-1') of the benzoyl ring.

Correlations from the protons of the other methylene group (-Ar-CH₂-) to the carbons of the terminal fluorophenyl ring.

Correlations from the aromatic protons to other carbons within their respective rings, confirming the substitution pattern.

Mass Spectrometry (MS) of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. nih.gov The molecular formula for this compound is C₁₅H₁₂F₂O. The calculated exact mass (monoisotopic mass) for this formula is 246.0856. guidechem.com An HRMS experiment would be expected to show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ with a mass-to-charge ratio that matches this calculated value to within a very small tolerance (typically < 5 ppm), thus confirming the elemental formula of the compound.

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In the case of this compound, electron ionization mass spectrometry would be expected to produce a distinct fragmentation pattern that is characteristic of its structure.

Upon ionization, the molecule would form a molecular ion peak ([M]+). Due to the presence of two fluorine atoms, the isotopic pattern of this peak would be influenced by the natural abundance of carbon-13. The fragmentation of the molecular ion is anticipated to occur at the weakest bonds and through rearrangements that lead to stable fragments.

Key predicted fragmentation pathways for this compound include:

α-Cleavage: The bond between the carbonyl group and the adjacent carbon atom is susceptible to cleavage. This would result in the formation of a stable acylium ion. Two primary α-cleavage pathways are possible:

Loss of the ethylphenyl fluoride radical to form the 4-fluorobenzoyl cation.

Loss of the 4-fluorophenyl radical to form the 3-(4-fluorophenyl)propanoyl cation.

McLafferty Rearrangement: This is a characteristic fragmentation of ketones containing a γ-hydrogen. In this case, a hydrogen atom from the γ-carbon could be transferred to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene and the formation of a radical cation.

Cleavage of the C-C bond in the Propyl Chain: Fragmentation can also occur along the propyl chain, leading to various smaller charged fragments.

Loss of Fluorine: While the C-F bond is strong, loss of a fluorine atom or a hydrofluoric acid (HF) molecule from the fragment ions might be observed, particularly in secondary fragmentation processes.

A hypothetical fragmentation pattern is presented in the data table below, based on the principles of mass spectrometry and the known fragmentation of similar ketones and fluorinated aromatic compounds.

| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |

| 246 | [C₁₅H₁₂F₂O]+• | Molecular Ion |

| 139 | [C₇H₄FO]+ | α-Cleavage (loss of C₈H₈F•) |

| 123 | [C₇H₄F]+ | Loss of CO from 4-fluorobenzoyl cation |

| 109 | [C₆H₄F]+ | Benzylic cleavage |

| 95 | [C₆H₄]+• | Loss of F from fluorophenyl cation |

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups and bond types.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Carbonyl (C=O) Stretch: The most prominent peak in the spectrum is anticipated to be the strong absorption corresponding to the stretching vibration of the carbonyl group of the propiophenone moiety. For aromatic ketones, this peak typically appears in the range of 1685-1665 cm⁻¹. The presence of the electron-withdrawing fluorine atom on the phenyl ring attached to the carbonyl group may slightly shift this frequency.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the two phenyl rings are expected to appear as a group of weaker bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the ethylenic bridge (-CH₂-CH₂-) will give rise to absorptions in the 3000-2850 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will produce several characteristic bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-F Stretch: The stretching vibration of the carbon-fluorine bond is a strong absorption that typically appears in the 1250-1020 cm⁻¹ region. Given the presence of two C-F bonds in different chemical environments (one on the benzoyl group and one on the phenylethyl group), two distinct bands or a broad, strong absorption in this region may be observed.

Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the phenyl rings. For para-substituted rings, a strong absorption is typically observed in the 850-800 cm⁻¹ range.

The expected characteristic IR absorption bands are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Weak to Medium |

| C-H Stretch | Aliphatic (-CH₂-) | 3000 - 2850 | Medium |

| C=O Stretch | Ketone | 1685 - 1665 | Strong |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium to Strong |

| C-F Stretch | Aryl Fluoride | 1250 - 1020 | Strong |

| C-H Bending (out-of-plane) | para-substituted Aromatic | 850 - 800 | Strong |

Reactivity and Reaction Mechanism Investigations of 4 Fluoro 3 4 Fluorophenyl Propiophenone

Nucleophilic Addition Reactions Involving the Carbonyl Group

The carbonyl group in 4'-fluoro-3-(4-fluorophenyl)propiophenone is a primary site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to reaction with a wide variety of nucleophiles. libretexts.orgmasterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. libretexts.org

The reactivity of the carbonyl group in this specific molecule is influenced by the electronic effects of the attached fluorophenyl group. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can enhance the electrophilicity of the carbonyl carbon and potentially increase the rate of nucleophilic addition compared to non-fluorinated analogues. beilstein-journals.org

Common nucleophilic addition reactions applicable to this compound include:

Addition of Grignard Reagents: Reaction with organomagnesium halides (R-MgX) would lead to the formation of tertiary alcohols.

Addition of Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) would also yield tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid results in the formation of a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can be used to convert the carbonyl group into an alkene.

Formation of Imines and Enamines: Primary and secondary amines can react with the ketone to form imines and enamines, respectively. youtube.com

The stereochemical outcome of these reactions can be influenced by the steric hindrance posed by the bulky fluorophenyl and ethyl groups attached to the carbonyl carbon.

Table 1: Representative Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Organometallic | Phenylmagnesium bromide (PhMgBr) | Tertiary Alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Phosphorus Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

| Primary Amine | Methylamine (CH₃NH₂) | Imine |

Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Rings

The two fluorophenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS). In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The mechanism typically proceeds in two steps: the initial attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq The first step, the formation of the arenium ion, is generally the rate-determining step. quora.comuci.edu

The regioselectivity of EAS reactions on the fluorophenyl rings is governed by the directing effects of the existing substituents: the fluorine atom and the propiophenone (B1677668) moiety.

Fluorine: As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack occurs at these positions. However, due to its high electronegativity, it is also a deactivating group through its inductive effect. makingmolecules.com

Propiophenone Moiety: The acyl group is a meta-director and a deactivating group. Its electron-withdrawing nature, both through induction and resonance, destabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.

The interplay of these directing effects on the two distinct fluorophenyl rings would lead to a mixture of products, with the substitution pattern depending on the specific reaction conditions and the nature of the electrophile.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Reactivity Effect |

| -F (Fluoro) | Halogen | Ortho, Para | Deactivating |

| -C(O)CH₂CH₂(C₆H₄F) | Acyl | Meta | Deactivating |

Reduction Reactions of the Ketone Functionality

The ketone functionality in this compound can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group (an alkane). The choice of reducing agent determines the final product.

Reduction to a Secondary Alcohol: This transformation can be achieved using a variety of hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The presence of fluorine atoms on the aromatic rings can influence the reactivity of the ketone towards reduction. researchgate.net Asymmetric reduction can be achieved using chiral reducing agents or catalysts, leading to the formation of a specific enantiomer of the resulting alcohol. wikipedia.org

Reduction to an Alkane (Deoxygenation): The complete reduction of the carbonyl group to a methylene group can be accomplished through several methods:

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (N₂H₄), followed by treatment with a strong base, such as potassium hydroxide (KOH), at high temperatures. masterorganicchemistry.com

Clemmensen Reduction: This reaction utilizes amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically hydrochloric acid (HCl). masterorganicchemistry.com

Catalytic Hydrogenation: Under forcing conditions (high pressure and temperature) and with a suitable catalyst (e.g., Pd/C), the carbonyl group can be reduced to a methylene group. masterorganicchemistry.com

Oxidation Reactions of the Propiophenone Skeleton

The propiophenone skeleton of this compound offers several sites for oxidation. The course of the oxidation is highly dependent on the oxidizing agent and the reaction conditions.

The methylene group alpha to the carbonyl group is activated and can be a site for oxidation. For instance, oxidation with reagents like selenium dioxide (SeO₂) could potentially introduce a carbonyl group at this position, leading to a dicarbonyl compound.

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), under harsh conditions, can lead to the cleavage of the carbon-carbon bonds. For example, the oxidation of propiophenone itself can yield benzoic acid. acs.org In the case of this compound, such an oxidation could potentially lead to the formation of 4-fluorobenzoic acid.

The Haloform reaction is a specific oxidation reaction for methyl ketones, which is not directly applicable here. However, related oxidative cleavage reactions of the ethyl group might be possible under specific conditions. acs.org

Derivatization Pathways for this compound

The versatile reactivity of this compound allows for its use as a scaffold in the synthesis of a wide array of derivatives. These derivatization pathways are crucial for applications in medicinal chemistry and materials science, where the introduction of new functional groups can fine-tune the biological activity or physical properties of the molecule. researchgate.netnih.gov

Key derivatization strategies include:

Functionalization of the Carbonyl Group: As discussed in the nucleophilic addition section, the carbonyl group can be converted into various functional groups, including alcohols, alkenes, imines, and cyanohydrins. These transformations provide access to a broad range of new compounds.

Modification of the Aromatic Rings: Electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the fluorophenyl rings, such as nitro (-NO₂), sulfonic acid (-SO₃H), and additional halogen atoms. These substituents can then be further modified. For example, a nitro group can be reduced to an amino group, which can then participate in a wide range of reactions.

Reactions at the α-Carbon: The α-carbon to the carbonyl group can be deprotonated with a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) condensation), to form new carbon-carbon bonds. α-Fluorination of the propiophenone can also be achieved using electrophilic fluorinating agents. acs.org

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions involving this compound is fundamental to controlling the reaction outcomes and optimizing conditions.

Kinetic Analysis and Rate Laws

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. The rate law for a reaction is an equation that relates the reaction rate to the concentrations of the reactants.

For a nucleophilic addition reaction to the carbonyl group, the rate law would likely depend on the concentrations of both the ketone and the nucleophile. A plausible rate law for a bimolecular addition would be:

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by factors such as temperature, solvent, and the presence of a catalyst. The electronic and steric effects of the fluorophenyl groups would also be reflected in the value of k.

For an electrophilic aromatic substitution reaction , the rate-determining step is the attack of the aromatic ring on the electrophile. quora.comuci.edu Therefore, the rate law is typically dependent on the concentrations of the aromatic substrate and the electrophile:

Rate = k[this compound][Electrophile]

Kinetic isotope effect studies, where a hydrogen atom on the aromatic ring is replaced by deuterium, can provide further insight into the mechanism. The absence of a primary kinetic isotope effect would support the assertion that the C-H bond cleavage is not the rate-determining step.

Identification of Reaction Intermediates

The identification of transient species, or reaction intermediates, is fundamental to elucidating the stepwise pathway of a chemical reaction. For a compound like this compound, which possesses a ketone functional group and activated aromatic rings, several types of intermediates could be anticipated depending on the reaction conditions.

In reactions involving the carbonyl group, such as nucleophilic addition, the primary intermediate would be a tetrahedral alkoxide . The presence of electron-withdrawing fluorine atoms on both phenyl rings would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be pivotal in identifying these intermediates, though their inherent instability often necessitates trapping experiments or analysis at low temperatures.

For reactions occurring at the α-carbon to the ketone, enolate intermediates are expected. Under basic conditions, a proton can be abstracted from the α-carbon, forming a resonance-stabilized enolate. The stability and subsequent reactivity of this enolate would be influenced by the electronic effects of the fluorophenyl groups.

In the context of electrophilic aromatic substitution on the phenyl rings, arenium ion intermediates (or sigma complexes) would be formed. The fluorine atoms, being ortho, para-directing yet deactivating, would influence the position of substitution and the stability of the resulting arenium ion. The investigation of these intermediates would likely involve advanced techniques capable of detecting short-lived, highly reactive species.

A summary of potential reaction intermediates and the methods for their detection is presented in the interactive table below.

| Potential Intermediate | Generating Reaction Type | Key Structural Features | Common Detection Methods |

| Tetrahedral Alkoxide | Nucleophilic Addition | Sp3-hybridized carbon originating from the carbonyl group. | Low-temperature NMR, IR Spectroscopy, Trapping Experiments |

| Enolate | α-Substitution/Condensation | Planar, sp2-hybridized carbon α to the carbonyl, delocalized negative charge. | In-situ IR Spectroscopy, Trapping with Electrophiles, NMR Spectroscopy of derivatized products. |

| Arenium Ion (Sigma Complex) | Electrophilic Aromatic Substitution | Sp3-hybridized carbon in the aromatic ring, delocalized positive charge. | Superacidic conditions with NMR analysis, Stopped-flow Spectroscopy. |

Computational Insights into Transition States

Computational chemistry offers a powerful lens through which to view the fleeting moments of a chemical reaction, particularly the high-energy transition states that govern reaction rates. For this compound, computational studies would provide invaluable insights into its reactivity.

Density Functional Theory (DFT) is a common computational method used to model the electronic structure and geometry of molecules, including transition states. By calculating the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, which proceeds through one or more transition states.

For instance, in a nucleophilic addition to the carbonyl group, computational modeling could elucidate the geometry of the approaching nucleophile and the carbonyl group in the transition state. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. The influence of the fluorine atoms on the stability of the transition state, through inductive and resonance effects, could be precisely quantified.

Similarly, for an enolate-mediated reaction, computational studies could predict the preferred stereochemical outcome by comparing the energies of diastereomeric transition states. In the case of electrophilic aromatic substitution, the relative energies of the transition states leading to ortho, meta, and para substitution on either of the fluorophenyl rings could be calculated to predict the regioselectivity of the reaction.

A hypothetical dataset from a computational study on the reduction of this compound by sodium borohydride is presented below to illustrate the type of insights that could be gained.

| Transition State Property | Calculated Value (Hypothetical) | Interpretation |

| Activation Energy (kcal/mol) | 15.2 | Indicates a moderately fast reaction at room temperature. |

| Key Bond Distance (C=O...H-B) (Å) | 1.85 | Reflects the geometry of the hydride transfer in the transition state. |

| Imaginary Frequency (cm⁻¹) | -450 | Confirms the structure as a true transition state. |

| Charge on Carbonyl Oxygen | -0.85 | Shows significant polarization of the carbonyl bond in the transition state. |

These computational approaches, when combined with experimental data, would provide a comprehensive understanding of the reactivity and reaction mechanisms of this compound.

Theoretical and Computational Chemistry Studies on 4 Fluoro 3 4 Fluorophenyl Propiophenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying medium-sized organic molecules. arxiv.orgyoutube.com Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground-state geometry—by finding the minimum energy structure on the potential energy surface. youtube.com

Table 1: Hypothetical Optimized Geometric Parameters for 4'-Fluoro-3-(4-fluorophenyl)propiophenone Calculated via DFT (Note: These values are illustrative and not from a published study on this specific molecule.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O (carbonyl) | 1.22 Å |

| C-F (benzoyl ring) | 1.35 Å | |

| C-F (phenyl ring) | 1.36 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| **Bond Angles (°) ** | C-CO-C (ketone) | 119.5° |

| C-C-F (benzoyl ring) | 118.0° | |

| C-C-H (aromatic) | 120.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netirjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govchalcogen.ro Conversely, a small energy gap suggests higher reactivity. nih.gov DFT calculations are highly effective for determining the energies and spatial distributions of these orbitals. For this compound, the HOMO would likely be distributed over the electron-rich aromatic rings, while the LUMO might be centered on the electron-withdrawing carbonyl group and adjacent atoms.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and based on typical results for similar aromatic ketones.)

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.15 eV | Electron-donating capability |

| LUMO Energy | -2.45 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.70 eV | High kinetic stability, moderate reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. libretexts.orgdeeporigin.com It is invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack. deeporigin.comwalisongo.ac.id MEP maps are color-coded to represent different electrostatic potential values:

Red: Regions of most negative potential, indicating electron-rich areas, are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas, are prone to nucleophilic attack. researchgate.net

Green/Yellow: Regions of neutral or intermediate potential. youtube.com

For this compound, an MEP map would likely show a significant negative potential (red) around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine atoms. walisongo.ac.id Positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings. This visualization helps in understanding non-covalent interactions and potential reaction sites. deeporigin.com

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serve as a powerful tool for structural confirmation when compared with experimental data. mdpi.com

NMR Spectroscopy: DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. mdpi.comnih.gov These theoretical predictions are crucial for assigning signals in complex spectra, especially for molecules with multiple fluorine atoms. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. researchgate.net These computed frequencies correspond to the vibrational modes (stretching, bending) of the molecule's functional groups. By comparing the calculated IR spectrum with the experimental one, a detailed assignment of the vibrational bands can be achieved. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. researchgate.net This allows for the calculation of the maximum absorption wavelength (λ_max), which is related to the electronic excitations, often from the HOMO to the LUMO.

Table 3: Hypothetical Predicted Spectroscopic Data for Key Features of this compound (Note: These are representative values and not from a specific calculation on this molecule.)

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0 - 8.1 ppm |

| -CH₂-CH₂- Protons | 3.0 - 3.4 ppm | |

| ¹³C NMR | C=O (carbonyl) | ~197 ppm |

| C-F (aromatic) | ~165 ppm | |

| IR Spectroscopy | C=O Stretch | ~1685 cm⁻¹ |

| C-F Stretch | ~1230 cm⁻¹ | |

| Aromatic C-H Stretch | ~3050 cm⁻¹ |

Molecular Dynamics Simulations

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion and conformational changes of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a given environment (e.g., in a solvent). acs.org

This compound has several rotatable single bonds, particularly in the propane chain connecting the two aromatic rings. This flexibility allows the molecule to adopt various three-dimensional shapes, or conformations. Exploring this conformational landscape is crucial as the biological activity and physical properties of a molecule can depend on its preferred shape.

Solvation Effects and Intermolecular Interactions

The presence of two fluorine atoms and a polar carbonyl group in this compound dictates its interactions with solvents and other molecules. Computational models, particularly those combining quantum mechanics with continuum solvation models (like the IEF/MST model) or explicit solvent molecules, are instrumental in elucidating these effects. nih.gov

Solvation Effects: The solubility and stability of the compound in various media are governed by solvation effects. In polar protic solvents, such as water or alcohols, the primary interactions would involve hydrogen bonding. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. While fluorine is highly electronegative, organic fluorine typically forms weak hydrogen bonds, but its presence significantly modulates the electronic properties of the molecule, which in turn affects the strength of other interactions. nih.gov

In polar aprotic solvents (e.g., acetone, DMSO), dipole-dipole interactions would be dominant. The large dipole moment arising from the carbonyl group and the C-F bonds would lead to significant solvation energy. Non-polar solvents would interact primarily through weaker van der Waals or dispersion forces. researchgate.net

A notable phenomenon in fluorinated ketones is their propensity to form stable hydrates (gem-diols) in the presence of water. The strong electron-withdrawing effect of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. nih.govsapub.orgresearchgate.net Computational studies can predict the equilibrium constant of this hydration by calculating the free energy change (ΔG) for the reaction.

Intermolecular Interactions: The fluorinated phenyl rings can participate in π-stacking interactions, which are crucial in biological systems and crystal engineering. Fluorination can alter these interactions, sometimes leading to perpendicular C–F···π interactions. Furthermore, the molecule can engage in various noncovalent interactions (NCIs), including hydrogen bonds (C-H···O, C-H···F), halogen bonds, and van der Waals forces. nih.govresearchgate.net Computational NCI analysis helps in visualizing and quantifying these attractive and repulsive forces, which stabilize the molecule's conformation and its complexes with other molecules. nih.gov

Table 1: Illustrative Interaction Energies of this compound with Solvent Molecules (Hypothetical Data)

This table presents hypothetical interaction energies calculated using quantum mechanical methods for the primary interaction sites of the molecule with representative solvent molecules. These values are illustrative and based on trends observed in similar fluorinated compounds.

| Interacting Site on Compound | Solvent Molecule | Type of Interaction | Estimated Interaction Energy (kcal/mol) |

| Carbonyl Oxygen | Water | Hydrogen Bond (O···H-O) | -5.0 to -7.0 |

| Phenyl Ring (π-system) | Benzene (B151609) | π-π Stacking | -2.0 to -4.0 |

| Fluorine Atom | Water | Weak Hydrogen Bond (F···H-O) | -0.5 to -1.5 |

| Carbonyl Carbon | Water | Nucleophilic Attack (Hydration) | Variable (leads to hydrate formation) |

| Aliphatic C-H | Acetone | Dipole-Induced Dipole | -1.0 to -2.5 |

Prediction of Reactivity and Selectivity using Computational Models

Computational models are powerful tools for predicting the chemical reactivity and selectivity of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these predictions, often employed to calculate electronic properties that govern reaction pathways. researchgate.netresearchgate.net

Reactivity Indices: Key indicators of reactivity can be derived from Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO gap are critical.

LUMO: A low-energy LUMO indicates a higher susceptibility to nucleophilic attack. For this molecule, the LUMO is expected to be localized on the propiophenone (B1677668) moiety, particularly on the carbonyl carbon. The electron-withdrawing fluorine atoms lower the energy of the LUMO, enhancing the electrophilicity of the carbonyl carbon. nih.govmdpi.com

HOMO: The HOMO's energy and location indicate the most probable sites for electrophilic attack. The HOMO is likely to be distributed across the electron-rich phenyl rings.

HOMO-LUMO Gap: A smaller energy gap generally implies higher reactivity and lower kinetic stability. emerginginvestigators.org

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating its role as a nucleophilic and hydrogen-bond accepting site. Conversely, a region of positive potential (blue) would be centered near the carbonyl carbon, confirming it as the primary site for nucleophilic attack. The fluorine atoms would also be surrounded by negative potential.

Predicting Selectivity: Computational models can predict the selectivity of reactions, such as reduction or addition to the carbonyl group. By modeling the transition states for different reaction pathways, the activation energies can be calculated. The pathway with the lowest activation energy will be the most favorable, thus predicting the major product. For instance, in a reduction reaction, these models could predict whether the attack of a hydride reagent would occur preferentially from one face of the molecule over the other, leading to stereoselectivity. The electronic effects of the two different fluorophenyl groups would influence the charge distribution and steric hindrance around the carbonyl, thereby directing the selectivity of incoming reagents.

Table 2: Predicted Electronic Properties of this compound using DFT (Illustrative Data)

This table contains plausible data for key electronic properties, calculated using a typical DFT method (e.g., B3LYP/6-311G(d,p)). These values are for illustrative purposes to demonstrate how computational models quantify reactivity.

| Property | Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | -6.8 eV | Indicates potential for electrophilic attack on phenyl rings. |

| LUMO Energy | -1.5 eV | Low value suggests high susceptibility to nucleophilic attack at the carbonyl carbon. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. |

| Mulliken Charge on Carbonyl Carbon | +0.45 e | High positive charge confirms electrophilicity. |

| Mulliken Charge on Carbonyl Oxygen | -0.50 e | High negative charge indicates nucleophilicity and H-bond acceptor site. |

| Dipole Moment | ~3.5 Debye | Indicates a highly polar molecule, influencing solubility and intermolecular forces. |

Applications and Synthetic Utility of 4 Fluoro 3 4 Fluorophenyl Propiophenone

4'-Fluoro-3-(4-fluorophenyl)propiophenone as a Key Intermediate in Organic Synthesis

The structure of this compound, featuring a reactive ketone group and two fluorinated aromatic rings, positions it as a versatile intermediate for a range of chemical transformations.

Precursor for Novel Fluorinated Organic Scaffolds

Although specific examples are not extensively documented, the chemical architecture of this compound lends itself to the synthesis of various novel fluorinated organic scaffolds. The ketone functionality can serve as a handle for reactions such as reductions, reductive aminations, and aldol (B89426) condensations, leading to more complex structures. The carbon-fluorine bonds are generally stable, allowing for chemical modifications at other parts of the molecule without their disruption. It is plausible that this compound could be a precursor for the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Building Block for Complex Molecular Architectures

The propiophenone (B1677668) backbone of this molecule provides a three-carbon chain that can be further elaborated. This, combined with the two distinct fluorophenyl groups, allows for the construction of complex molecular architectures. For instance, the α-carbon to the ketone can be functionalized, and the aromatic rings can undergo further substitution reactions, paving the way for the synthesis of compounds with potential applications in pharmaceuticals or agrochemicals. While detailed research on this specific compound is lacking, the general utility of propiophenones as building blocks in organic synthesis is well-established.

Potential in Materials Science Research

The incorporation of fluorine into organic molecules can impart desirable properties for materials science applications, such as thermal stability, chemical resistance, and specific optical or electronic characteristics. While no specific research has been found detailing the use of this compound in polymer or materials synthesis, its difluorinated nature makes it a candidate for investigation as a monomer or a precursor to monomers for fluorinated polymers. Such polymers could potentially exhibit interesting liquid crystalline, photorefractive, or other advanced material properties.

Catalytic Applications (if any)

There is currently no available information in the scientific literature to suggest that this compound has any direct catalytic applications. Its role appears to be primarily that of a reactant or intermediate in synthetic pathways rather than a catalyst itself.

Future Research Directions for 4 Fluoro 3 4 Fluorophenyl Propiophenone

Exploration of Uncharted Synthetic Routes

The primary method for synthesizing propiophenones has traditionally been the Friedel-Crafts acylation. wikipedia.orgchemicalbook.com However, this method often involves harsh Lewis acids and can lead to challenges in controlling regioselectivity, especially with substituted aromatic rings. Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic pathways.

One promising avenue is the exploration of transition-metal catalyzed cross-coupling reactions . These methods could offer milder reaction conditions and greater functional group tolerance. For instance, developing catalytic systems that enable the direct coupling of a fluorinated benzene (B151609) derivative with a propanoyl-containing synthon would be a significant advancement. Another area of interest is the vapor-phase cross-decarboxylation process , which reacts a carboxylic acid with propionic acid at high temperatures over a catalyst. google.comgoogle.com Further refinement of catalysts and reaction conditions for this method could suppress by-product formation and improve yields for fluorinated analogues. google.comgoogle.com

Additionally, one-pot synthesis strategies that combine multiple reaction steps into a single procedure are highly desirable for improving efficiency and reducing waste. Research into multi-component reactions, such as the condensation of a fluorinated benzaldehyde, a fluorinated acetophenone (B1666503) derivative, and other reagents, could lead to novel and streamlined syntheses of the target molecule and its derivatives. nih.gov

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of 4'-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE is crucial for optimizing existing protocols and designing new transformations. Future mechanistic studies could employ a combination of experimental and computational techniques.

Kinetic studies of the formation of this diarylpropanone can provide valuable data on reaction rates, activation energies, and the influence of catalysts and substituents. nih.gov This information is essential for fine-tuning reaction conditions to maximize yield and minimize impurities. For example, investigating the kinetics of electrophilic fluorination steps can elucidate the electronic and steric effects that govern reactivity. sapub.orgresearchgate.net

The use of in-situ spectroscopic techniques , such as transient infrared spectroscopy, can help identify and characterize reactive intermediates that are fleeting and difficult to isolate. rsc.org This would provide direct evidence for proposed reaction pathways. Furthermore, isotope labeling studies can be employed to trace the path of atoms throughout a reaction, offering unambiguous insights into bond-forming and bond-breaking steps.

Development of Novel Derivatization Strategies

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of new molecules with potentially valuable properties. Future research will undoubtedly focus on developing innovative derivatization strategies.

The carbonyl group and the activated methylene (B1212753) group are prime targets for modification. For example, asymmetric reduction of the ketone can lead to chiral alcohols, which are important building blocks in pharmaceutical synthesis. Exploring enantioselective fluorination at the alpha-position could introduce a chiral center with a fluorine atom, a structural motif of growing interest in medicinal chemistry. nih.gov The development of methods for constructing chiral α-fluorinated cyclopentenones from divinyl ketone derivatives highlights the potential for creating complex, stereodefined structures. nih.gov

Furthermore, the aromatic rings can be subjected to further electrophilic or nucleophilic substitution reactions to introduce additional functional groups. This could lead to the creation of libraries of compounds for screening in various applications. The synthesis of new fluorinated derivatives is particularly desirable as fluorine can significantly alter the bioactivity and physicochemical properties of molecules. sapub.orgresearchgate.net

| Derivatization Approach | Potential Outcome | Research Focus |

| Asymmetric Reduction | Chiral Alcohols | Development of stereoselective catalysts. |

| α-Fluorination | Chiral Fluorinated Ketones | Use of electrophilic fluorinating agents like Selectfluor®. sapub.orgresearchgate.netlookchem.com |

| Aromatic Substitution | Poly-functionalized Derivatives | Investigation of directing effects of existing substituents. |

| Condensation Reactions | Heterocyclic Compounds | Synthesis of pyrazolines, pyrimidines, etc. |

Deeper Computational Characterization

Computational chemistry offers a powerful toolkit for understanding the structure, properties, and reactivity of molecules at an atomic level. Future research should leverage advanced computational methods to build a comprehensive in-silico profile of this compound.

Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure. These calculations can also be used to model reaction pathways and transition states, providing insights that complement experimental mechanistic studies. rsc.org

Molecular dynamics (MD) simulations can be employed to study the conformational landscape of the molecule and its interactions with solvents or biological macromolecules. This is particularly relevant for understanding its behavior in different environments and for designing derivatives with specific binding properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of derivatives to build models that correlate chemical structure with biological activity or other properties. These models can then be used to predict the properties of yet-unsynthesized compounds, thereby guiding synthetic efforts.

| Computational Method | Information Gained | Application |

| Density Functional Theory (DFT) | Molecular structure, electronic properties, reaction energetics. | Mechanistic elucidation, prediction of reactivity. rsc.org |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | Understanding solvent effects, receptor binding. |

| QSAR | Structure-property correlations. | Guiding the design of new derivatives with desired activities. |

Investigation into Emerging Applications

While propiophenone (B1677668) and its derivatives are known intermediates in the synthesis of some pharmaceuticals, the specific applications of this compound are not yet well-defined. wikipedia.org A significant area for future research will be the exploration of its potential in various high-tech fields.

Given the prevalence of fluorinated compounds in medicinal chemistry , this molecule and its derivatives are prime candidates for biological screening. The diarylpropanone scaffold could be explored for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The fluorine atoms can enhance metabolic stability and binding affinity.

In materials science , the rigid, aromatic structure of this ketone could be incorporated into novel polymers or liquid crystals. The polar carbonyl group and the fluorine atoms could impart unique electronic and optical properties. For instance, luminescent gel scaffolds are an emerging area with applications in biosensors and bioelectronics. nih.govbohrium.com

The development of bioorthogonal catalysts with diverse scaffolds is a rapidly growing field in chemical biology. nih.gov These catalysts can perform specific chemical reactions inside living systems. The unique electronic properties of this fluorinated ketone could make it a useful component or ligand in the design of new catalyst scaffolds for applications in targeted drug delivery and bioimaging. nih.gov The use of decellularized plant-based scaffolds is also an emerging area for creating new biomaterials. mdpi.com

Green Chemistry Approaches in Synthesis and Derivatization

Future research must prioritize the development of environmentally friendly methods for the synthesis and modification of this compound. This aligns with the broader push towards sustainable practices in the chemical industry.

The use of greener solvents , such as water, supercritical fluids, or ionic liquids, should be explored to replace traditional volatile organic compounds. The development of a one-pot synthesis of α-substituted-α-fluoroketones under mild conditions highlights a move in this direction. lookchem.com The synthesis of β-acetamido-β-(phenyl) propiophenone using a reusable ZnO/Carbon nanocomposite catalyst is another example of a greener approach. nih.gov

Catalysis is a cornerstone of green chemistry. Future work should focus on developing highly efficient and recyclable catalysts, including biocatalysts (enzymes), to minimize waste and energy consumption. For example, a vapor-phase cross-decarboxylation process over a reusable catalyst offers an alternative to stoichiometric Friedel-Crafts reactions. google.comgoogle.com

Finally, designing synthetic routes with high atom economy —maximizing the incorporation of starting material atoms into the final product—will be a key objective. This involves minimizing the use of protecting groups and favoring addition reactions over substitution reactions where possible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.